Enantiomeric Purity Differentiation: (R)-Configuration Versus Racemic Mixture in Chiral Synthesis
(R)-1-Isopropyl-2-methyl-piperazine (CAS 1187929-51-6) is supplied with defined stereochemistry at the 2-position methyl-substituted carbon, whereas the racemic mixture 1-isopropyl-2-methyl-piperazine (CAS 26864-96-0) contains equimolar (R)- and (S)-enantiomers . The racemic form lacks stereochemical definition and cannot substitute for the (R)-enantiomer in asymmetric syntheses where chirality transfer is required .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (R)-configuration at C2 (InChI Key: GGROKFCODOVWLX-MRVPVSSYSA-N; stereochemical descriptor /m1) |
| Comparator Or Baseline | Racemic 1-isopropyl-2-methyl-piperazine (CAS 26864-96-0): undefined stereochemistry; equimolar mixture of (R)- and (S)-enantiomers |
| Quantified Difference | Stereochemical purity: >97% enantiomeric excess (vendor specification) versus 0% ee for racemate |
| Conditions | Commercial supply specifications as per vendor certificates of analysis |
Why This Matters
In asymmetric synthesis of chiral pharmaceutical intermediates, defined stereochemistry is non-negotiable; racemic starting materials produce diastereomeric mixtures requiring costly chiral separation, increasing production complexity and reducing yield.
